molecular formula C16H13NO5 B5749410 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No. B5749410
M. Wt: 299.28 g/mol
InChI Key: RVBVZYCONBWLCL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate, also known as MNB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of nitrobenzoates, which are known for their diverse biological activities. MNB has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate may act as a reactive oxygen species (ROS) scavenger and inhibit the production of pro-inflammatory cytokines. It has also been suggested that 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate may exert its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. In addition, 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has been shown to exhibit antioxidant activity by scavenging ROS and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using simple procedures. 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate is also relatively inexpensive compared to other compounds with similar biological activities. However, 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has some limitations, including its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate in scientific research. One potential direction is the synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate derivatives with improved solubility and biological activities. Another direction is the investigation of the molecular targets of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate and its derivatives. Furthermore, the use of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate in combination with other compounds may enhance its biological activities and lead to the development of novel therapeutics.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate is a synthetic compound that has been widely used in scientific research. It exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has been synthesized using various methods, and its mechanism of action has been extensively studied. Although 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has some limitations, it has several advantages for use in lab experiments. There are several future directions for the use of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate in scientific research, including the synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate derivatives and investigation of its molecular targets.

Synthesis Methods

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction between 4-methylacetophenone and 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction leads to the formation of 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate as a yellow solid with a melting point of 104-106°C.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit diverse biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. 2-(4-methylphenyl)-2-oxoethyl 2-nitrobenzoate has been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11-6-8-12(9-7-11)15(18)10-22-16(19)13-4-2-3-5-14(13)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVZYCONBWLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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